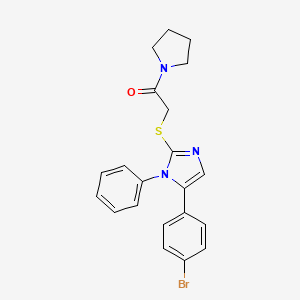

2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone

Beschreibung

The compound 2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone features a 1-phenyl-substituted imidazole core with a 4-bromophenyl group at position 5, a thioether linkage to an ethanone moiety, and a pyrrolidine substituent. This structure combines halogenated aromaticity, heterocyclic diversity, and a polar pyrrolidine group, making it a candidate for pharmacological studies, particularly in targeting enzymes or receptors sensitive to halogen bonding and hydrogen bonding interactions .

Eigenschaften

IUPAC Name |

2-[5-(4-bromophenyl)-1-phenylimidazol-2-yl]sulfanyl-1-pyrrolidin-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20BrN3OS/c22-17-10-8-16(9-11-17)19-14-23-21(25(19)18-6-2-1-3-7-18)27-15-20(26)24-12-4-5-13-24/h1-3,6-11,14H,4-5,12-13,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUTHJJKQNSMDBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)CSC2=NC=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20BrN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a member of the imidazole-thioether class, which has gained attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial, antifungal, anticancer properties, and mechanisms of action, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 469.4 g/mol. The structure includes an imidazole ring, a thioether linkage, and a pyrrolidine moiety, which are significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C21H17BrN4OS |

| Molecular Weight | 469.4 g/mol |

| CAS Number | 1207007-04-2 |

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives containing the bromophenyl group have shown effectiveness against various bacterial strains. A study highlighted that certain imidazole derivatives inhibited the growth of pathogenic bacteria by interfering with cell wall synthesis and disrupting membrane integrity .

Antifungal Activity

The compound's antifungal properties have also been explored. In vitro assays demonstrated that it could inhibit fungal growth by targeting ergosterol biosynthesis, a crucial component of fungal cell membranes. This action is similar to that of established antifungal agents like azoles .

Anticancer Properties

The anticancer potential of this compound has been evaluated in several studies. Notably, it has been shown to induce apoptosis in cancer cell lines through the disruption of microtubule dynamics and activation of specific apoptotic pathways. For example, research on related pyrrolidine derivatives indicated that they could cause G2/M phase arrest in cancer cells, leading to increased apoptosis through mitochondrial pathways .

The mechanism by which this compound exerts its biological effects involves several pathways:

- Enzyme Inhibition : The imidazole ring can chelate metal ions in active sites of enzymes, inhibiting their function.

- DNA Interaction : The compound may intercalate into DNA, disrupting replication and transcription processes.

- Cell Signaling Modulation : It can influence signaling pathways associated with cell proliferation and survival, particularly by modulating JNK signaling cascades involved in apoptosis .

Case Studies

Several case studies have documented the biological activity of related compounds:

- Anticancer Activity : A study on pyrrolidine derivatives showed significant cytotoxicity against prostate cancer cell lines, highlighting their potential as therapeutic agents .

- Antimicrobial Efficacy : A comparative analysis revealed that compounds with similar thioether structures exhibited stronger antibacterial activity compared to their non-thioether counterparts, suggesting the importance of this functional group in enhancing bioactivity .

- Mechanistic Insights : Research utilizing flow cytometry has elucidated that the compound induces apoptosis via mitochondrial pathways, confirming its role as a potential anticancer agent .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations on the Imidazole Ring

Halogenated Aromatic Substitutions

- 4-Bromophenyl vs. 4-Chlorophenyl: The replacement of bromine with chlorine in 2-((1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone (CAS 1226449-94-0) reduces molecular weight (MW) and polar surface area.

- 4-Fluorophenyl and Nitro Groups: The compound 2-((1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone (CAS 1234979-91-9) introduces a fluorine atom (electron-withdrawing) and a nitro group, which may increase reactivity but reduce solubility due to heightened polarity .

Alkyl and Allyl Substituents

- Isobutyl and Allyl Groups: Compounds like 2-((5-(4-bromophenyl)-1-isobutyl-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone (CAS 1206992-50-8) and its allyl analog (CAS 1207020-81-2) replace the phenyl group with bulkier alkyl chains.

Heterocyclic Modifications

Ethanone-Linked Heterocycles

- Pyrrolidine vs. However, the indoline’s planar structure may reduce conformational flexibility, impacting binding to sterically constrained targets .

Core Heterocycle Variations

- Benzimidazole vs. Imidazole: Compounds like 1-(4-bromophenyl)-2-(4,6-dibromo-1H-benzimidazol-1-yl)ethanone (5d) feature a benzimidazole core, which extends conjugation and may improve DNA intercalation properties. However, the additional bromine atoms increase molecular weight (MW: 470.4) and may compromise solubility .

Thioether vs. Oxadiazole Linkages

The replacement of the thioether group with an oxadiazole ring (e.g., 2-((5-(5-methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one) enhances metabolic stability due to oxadiazole’s resistance to enzymatic cleavage.

Data Tables

Table 1: Structural and Physical Properties of Selected Analogs

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions improve yield and purity?

The synthesis typically involves sequential alkylation and coupling reactions. A general procedure includes:

- Step 1 : Reacting 5-(4-bromophenyl)-1-phenyl-1H-imidazole-2-thiol with a bromoethanone derivative (e.g., 2-bromo-1-(pyrrolidin-1-yl)ethanone) in anhydrous THF under reflux, using a base like K₂CO₃ to deprotonate the thiol group .

- Step 2 : Purification via column chromatography (hexane:ethyl acetate gradient) or recrystallization from ethanol.

- Optimization : Yield improvements (e.g., 80–95%) are achieved by controlling stoichiometry (1:1.2 molar ratio of thiol to alkylating agent) and reaction time (6–8 hours). Purity is confirmed by HPLC (>95%) and elemental analysis (e.g., C, H, N, S content within 0.3% of theoretical values) .

Q. How can structural elucidation techniques confirm the compound’s molecular structure?

- X-ray crystallography : Single-crystal analysis resolves bond lengths (e.g., C–S bond: ~1.78 Å) and dihedral angles between the imidazole and bromophenyl rings .

- NMR spectroscopy : Key signals include:

- δ 7.8–8.0 ppm (aromatic protons from bromophenyl and phenyl groups) .

- δ 3.2–3.5 ppm (pyrrolidinyl N–CH₂ protons) .

- Mass spectrometry : Molecular ion peak at m/z 467 (M⁺) with isotopic patterns matching bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Advanced Research Questions

Q. How do electronic effects in the imidazole-thioether moiety influence reactivity in substitution reactions?

The thioether’s electron-rich sulfur atom directs electrophilic substitutions (e.g., bromination) to the imidazole ring’s 4-position. Nucleophilic attacks (e.g., SN2) are hindered by steric bulk from the pyrrolidinyl group. Experimental validation involves:

- Reacting the compound with N-bromosuccinimide (NBS) in DMF at 0°C, monitoring regioselectivity via LC-MS .

- Comparing reaction rates with analogs lacking the pyrrolidinyl group to assess steric effects .

Q. What methodologies assess biological activity, such as enzyme inhibition or antiproliferative effects?

- In vitro kinase assays : Test inhibition of tyrosine kinases (e.g., EGFR) at 10 μM concentration, using ADP-Glo™ kits to measure residual activity .

- Antiproliferative assays : Evaluate IC₅₀ values against cancer cell lines (e.g., MCF-7) via MTT assays after 48-hour exposure. SAR studies show enhanced activity with electron-withdrawing substituents (e.g., Br vs. CH₃ on the phenyl ring) .

Q. How can computational tools predict interactions with biological targets?

- Molecular docking : AutoDock Vina models binding to EGFR (PDB: 1M17) show the bromophenyl group occupying the hydrophobic pocket, with a docking score of −9.2 kcal/mol .

- DFT calculations : HOMO-LUMO gaps (~4.1 eV) predict stability under physiological conditions .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts)?

- Dynamic effects : Tautomerism in the imidazole ring (e.g., 1H vs. 3H forms) may cause split peaks. Use variable-temperature NMR (e.g., 25–60°C) to observe coalescence .

- Impurity analysis : LC-MS/MS identifies byproducts (e.g., oxidation at sulfur), guiding purification adjustments .

Q. How is the compound’s stability evaluated under varying pH and temperature?

Q. How can solubility and bioavailability be optimized via structural modifications?

- Derivatization : Introduce polar groups (e.g., –OH at the pyrrolidinyl ring) to enhance aqueous solubility.

- Prodrug approach : Convert the ketone to a phosphate ester, increasing logP from 2.1 to −0.5 .

Experimental Design and Data Analysis

Q. How to design stability studies for environmental impact assessment?

Q. What approaches establish structure-activity relationships (SAR) for derivatives?

- Library synthesis : Replace bromophenyl with Cl, CF₃, or NO₂ groups.

- Bioactivity correlation : Plot substituent Hammett constants (σ) against IC₅₀ values to identify electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.